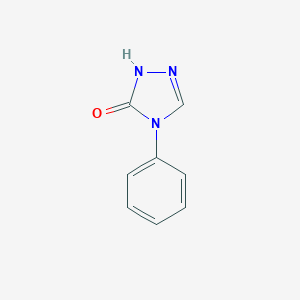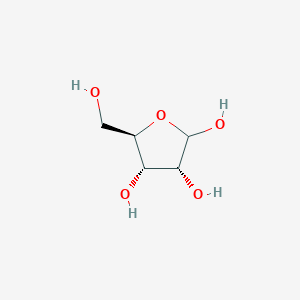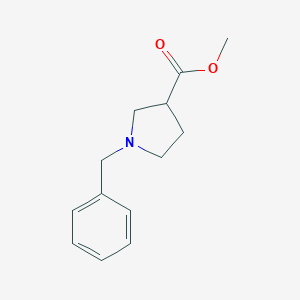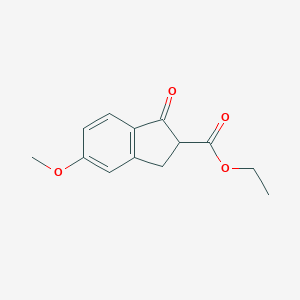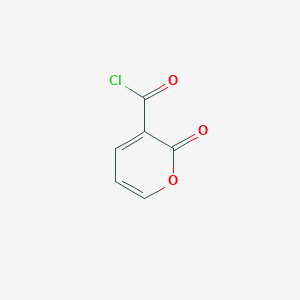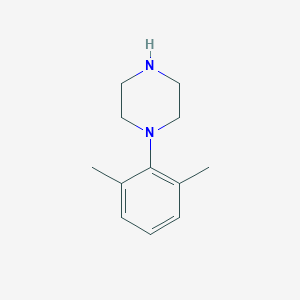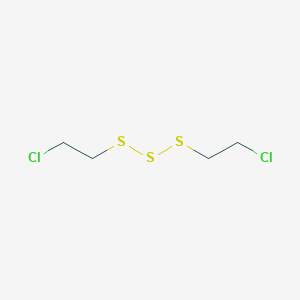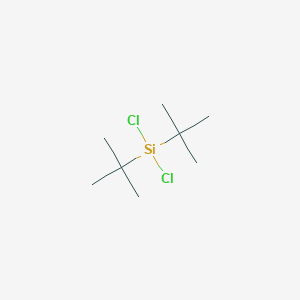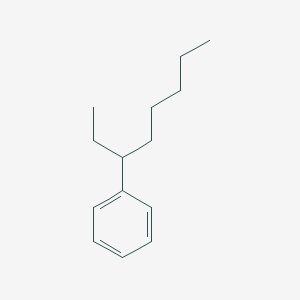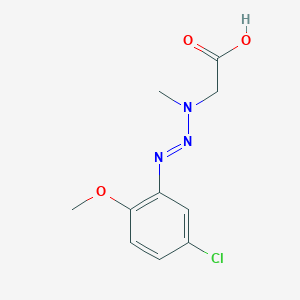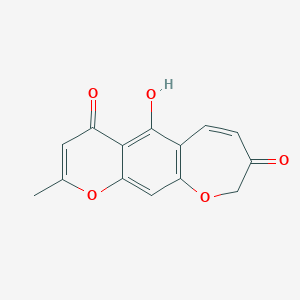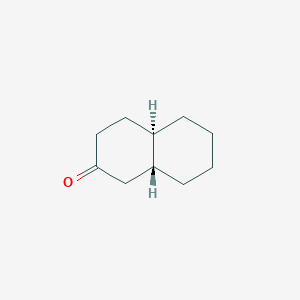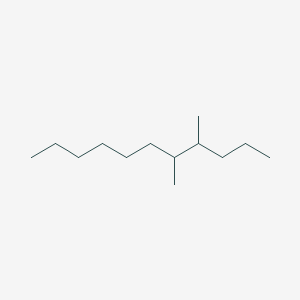
4,5-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethylundecane is a hydrocarbon with the chemical formula C13H28. It is a straight-chain alkane that has a branched structure due to the presence of two methyl groups at the 4th and 5th carbon atoms. This compound is commonly used in the field of scientific research for various purposes.
Wirkmechanismus
The mechanism of action of 4,5-Dimethylundecane is not well understood. However, it is believed to interact with cell membranes and alter their physical properties. This compound may also affect the function of ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
4,5-Dimethylundecane has been shown to have several biochemical and physiological effects. In a study conducted on rats, it was found that this compound can induce liver damage and alter lipid metabolism. It has also been shown to have an effect on the immune system by increasing the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-Dimethylundecane in lab experiments is its availability. This compound is relatively easy to synthesize and can be obtained in large quantities. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of 4,5-Dimethylundecane in scientific research. One area of interest is its potential use as a biomarker for certain diseases. This compound has been shown to be elevated in the breath of patients with lung cancer and may be used as a diagnostic tool. Another area of interest is its potential use as a drug delivery system. This compound has been shown to have good solubility in lipids and may be used to deliver drugs to specific tissues. Finally, further research is needed to understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
The synthesis of 4,5-Dimethylundecane can be achieved through various methods. One of the most common methods is the alkylation of 1-dodecene with isobutylene using a Lewis acid catalyst. The reaction takes place at high temperature and pressure to yield the desired product. Another method involves the reaction of 1-undecene with isobutylene in the presence of a catalyst. The product is then purified through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethylundecane has several applications in scientific research. It is commonly used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis. This compound is used as a standard to identify and quantify other hydrocarbons in complex mixtures. It is also used as a solvent in various chemical reactions and as a lubricant in the automotive industry.
Eigenschaften
CAS-Nummer |
17312-79-7 |
|---|---|
Produktname |
4,5-Dimethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
4,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-11-13(4)12(3)10-6-2/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
MYUGNKWRNJTZRU-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)C(C)CCC |
Kanonische SMILES |
CCCCCCC(C)C(C)CCC |
Synonyme |
4,5-Dimethylundecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



